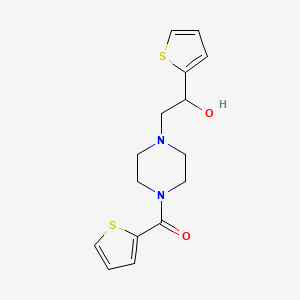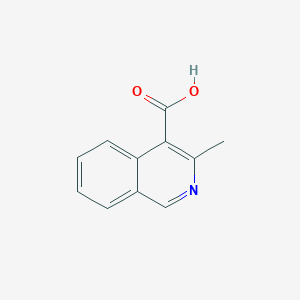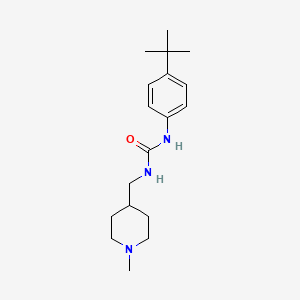
1-(4-(Tert-butyl)phenyl)-3-((1-methylpiperidin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Tert-butyl)phenyl)-3-((1-methylpiperidin-4-yl)methyl)urea, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This pathway plays a crucial role in the development and progression of various types of cancer, autoimmune diseases, and inflammatory disorders. TAK-659 has gained significant attention in recent years due to its potential therapeutic applications in these diseases.
Wissenschaftliche Forschungsanwendungen
Antiarrhythmic and Hypotensive Activity
Urea derivatives have been synthesized and evaluated for their antiarrhythmic and hypotensive properties. Compounds with specific substituents showed strong hypotensive action and antiarrhythmic activity comparable to known drugs like Propranolol, highlighting their potential in cardiovascular research and treatment strategies (E. Chalina, L. Chakarova, D. Staneva, 1998).
Antineoplastic Agents
Research on 1-aryl-3-(2-chloroethyl) urea derivatives has demonstrated their cytotoxicity against cancer cells and highlighted their potential as antineoplastic agents. These compounds showed significant antineoplastic activity and low toxicity, suggesting their utility in cancer therapy (J. Lacroix, R. Gaudreault, M. Pagé, L. Joly, 1988).
Inhibition of Soluble Epoxide Hydrolase (sEH)
Some urea derivatives are potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammation and pain pathways. These inhibitors are used in research for modulating inflammation, hypertension, neuropathic pain, and neurodegeneration, providing insights into the metabolic pathways and potential therapeutic applications (De-bin Wan, Jun Yang, C. McReynolds, et al., 2019).
Structure-Activity Relationships in sEH Inhibition
Further studies on the structure-activity relationships of 1,3-disubstituted ureas have led to the development of compounds with improved pharmacokinetic parameters, demonstrating the importance of chemical structure in the activity of these inhibitors. This research aids in the design of more effective therapeutic agents for treating inflammatory conditions (T. Rose, C. Morisseau, Jun-Yan Liu, et al., 2010).
Molecular Devices and Complexation
Urea derivatives have been explored for their ability to form complexes and self-assemble into molecular devices. This research offers fascinating possibilities for developing new materials with specific optical, electrical, or mechanical properties, which can be applied in various technological and scientific fields (J. Lock, B. May, P. Clements, et al., 2004).
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)-3-[(1-methylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-18(2,3)15-5-7-16(8-6-15)20-17(22)19-13-14-9-11-21(4)12-10-14/h5-8,14H,9-13H2,1-4H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGOXUPHYGXZSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzoyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2652460.png)


![6,7-Dimethoxy-3-[(4-methoxyphenyl)methyl]-2-(oxiran-2-ylmethylsulfanyl)quinazolin-4-imine](/img/structure/B2652463.png)
![2-[(1,1-dioxo-1lambda6-thiolan-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid](/img/structure/B2652464.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2652465.png)
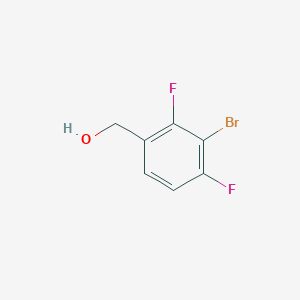
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2652469.png)
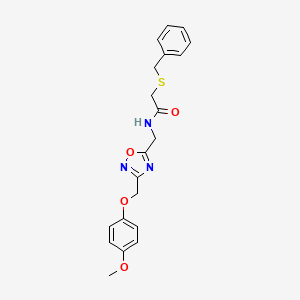

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2652474.png)
![6-methyl-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2652476.png)
